Superior Tumor Uptake and Contrast of 68Ga-NODAGA-LM3 vs. 68Ga-DOTATATE Agonist
In a head-to-head, intra-patient comparison study of 40 patients with well-differentiated neuroendocrine tumors, the SSTR2 antagonist ⁶⁸Ga-NODAGA-LM3 demonstrated significantly higher tumor uptake and superior image contrast compared to the standard-of-care SSTR2 agonist ⁶⁸Ga-DOTATATE [1].
| Evidence Dimension | Tumor Uptake (SUVmax) and Tumor-to-Liver Ratio |
|---|---|
| Target Compound Data | Median SUVmax: 29.1; Median Tumor-to-Liver Ratio: 5.0 |
| Comparator Or Baseline | 68Ga-DOTATATE: Median SUVmax: 21.6; Median Tumor-to-Liver Ratio: 2.9 |
| Quantified Difference | 34% higher SUVmax (P < 0.05); 72% higher Tumor-to-Liver Ratio (P < 0.05) |
| Conditions | Prospective, randomized, double-blind clinical study (NCT04318561) in patients with well-differentiated neuroendocrine tumors. |
Why This Matters
Higher tumor uptake and contrast directly translate to improved lesion detection sensitivity and diagnostic confidence, particularly for small or liver metastases.
- [1] Zhu W, et al. A prospective randomized, double-blind study to evaluate the diagnostic efficacy of 68Ga-NODAGA-LM3 and 68Ga-DOTA-LM3 in patients with well-differentiated neuroendocrine tumors: compared with 68Ga-DOTATATE. Eur J Nucl Med Mol Imaging. 2022;49(5):1613-1622. View Source
